molecular formula C19H23FN2O3S B11311174 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

Cat. No.: B11311174
M. Wt: 378.5 g/mol
InChI Key: ABBUBGSVAUMLJF-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a pyrrole-derived small molecule featuring:

  • A 4,5-dimethylpyrrole core substituted at position 1 with an isopropyl group.
  • A 4-fluorophenyl sulfonyl moiety at position 3.
  • A cyclopropanecarboxamide group at position 2.

The molecular formula is C₁₉H₂₂FN₂O₃S (MW: 377.07 g/mol).

Properties

Molecular Formula

C19H23FN2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H23FN2O3S/c1-11(2)22-13(4)12(3)17(18(22)21-19(23)14-5-6-14)26(24,25)16-9-7-15(20)8-10-16/h7-11,14H,5-6H2,1-4H3,(H,21,23)

InChI Key

ABBUBGSVAUMLJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CC3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via a sulfonylation reaction using a suitable sulfonyl chloride reagent.

    Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

A comparative overview of the target compound and two structurally related analogs is provided below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target : N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide C₁₉H₂₂FN₂O₃S 377.07 4-Fluorophenyl sulfonyl, cyclopropanecarboxamide, isopropyl, 4,5-dimethylpyrrole
CAS 1010885-92-3 : N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide C₂₃H₃₀N₂O₄S 430.60 4-Methylphenyl sulfonyl, tetrahydrofuran-2-carboxamide, cyclopentyl, 4,5-dimethylpyrrole
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ 339.43 4-Methoxyphenoxy, phenyl, N,N-diethylcarboxamide, cyclopropane
Key Observations:

Sulfonyl Group Variations: The target’s 4-fluorophenyl sulfonyl group (electron-withdrawing) contrasts with the 4-methylphenyl sulfonyl group (electron-donating) in CAS 1010885-92-3 . Fluorine enhances metabolic stability and may promote halogen bonding in target interactions. The 4-methoxyphenoxy group in ’s compound introduces a polar ether linkage, likely altering solubility and redox properties compared to sulfonyl groups .

In contrast, the tetrahydrofuran-2-carboxamide in CAS 1010885-92-3 offers conformational flexibility, which may enhance adaptability to diverse binding pockets . The N,N-diethylcarboxamide in ’s compound increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Core Modifications: Both the target and CAS 1010885-92-3 share a 4,5-dimethylpyrrole core, but differ in N-substituents (isopropyl vs. cyclopentyl). The bulkier cyclopentyl group in CAS 1010885-92-3 may sterically hinder interactions with compact binding sites .

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide, also known by its CAS number 1010905-76-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables.

Molecular Characteristics

PropertyValue
Molecular Formula C19_{19}H23_{23}FN2_{2}O3_{3}S
Molecular Weight 378.5 g/mol
CAS Number 1010905-76-6

The compound features a cyclopropane ring and a pyrrole moiety, with a sulfonyl group attached to a fluorinated phenyl ring. These structural characteristics contribute to its reactivity and potential biological activity.

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in modulating protein kinase enzymatic activity. This modulation can influence various cellular processes such as proliferation and apoptosis, making it a candidate for further investigation in cancer therapy and other diseases associated with dysregulated kinase activity .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits specific kinases involved in cancer cell signaling pathways. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

Case Studies

  • Cancer Cell Lines : A study involving several cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound was particularly effective against breast and lung cancer cell lines .
  • Kinase Inhibition : Another study focused on the compound's ability to inhibit specific kinases associated with cancer progression. Results indicated that the compound effectively inhibited AKT and ERK pathways, leading to reduced survival signaling in treated cells .

Toxicity Profile

Preliminary toxicity studies suggest that this compound exhibits a relatively safe profile at therapeutic doses. However, further studies are required to fully understand its safety and side effects .

Q & A

Basic: What are the key synthetic challenges and optimized methodologies for preparing N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide?

Answer:
Synthesis involves multi-step organic reactions, including sulfonylation of the pyrrole core, regioselective substitution, and cyclopropane carboxamide coupling. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the pyrrole C3 position requires controlled reaction conditions (e.g., low-temperature sulfonylation) .
  • Functional Group Compatibility : The 4-fluorophenylsulfonyl group is sensitive to reducing agents; thus, protecting strategies (e.g., tert-butyloxycarbonyl) may be employed during cyclopropane formation .
  • Scalability : Continuous flow chemistry can enhance yield and purity by minimizing intermediate degradation .
    Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are critical for specific steps .

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:
Validation relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of substituents (e.g., methyl groups at C4/C5) and cyclopropane geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., expected [M+H]+ ion) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclopropane-carboxamide moiety .

Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl sulfonyl groups) influence biological activity?

Answer:
Comparative studies of analogs reveal:

  • Electron-Withdrawing Effects : The 4-fluorophenylsulfonyl group enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets) compared to electron-donating methoxyphenyl groups .
  • Steric Factors : Bulkier substituents (e.g., trifluoromethyl) reduce binding affinity in sterically constrained active sites .
    Methodology :
  • In Silico Docking : Predicts binding modes using software like AutoDock Vina.
  • In Vitro Assays : IC50 values from kinase inhibition assays quantify potency differences .

Advanced: What strategies resolve contradictions in biological activity data across structurally similar analogs?

Answer:
Discrepancies often arise from off-target interactions or assay conditions. Mitigation strategies include:

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify primary vs. secondary targets .
  • Orthogonal Assays : Compare results from fluorescence polarization (binding) and enzymatic activity assays .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may alter activity (e.g., sulfonyl group oxidation) .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

  • Broad-Panel Screening : Test against kinase or GPCR panels to identify potential targets .
  • Antimicrobial Susceptibility : Use microbroth dilution assays (CLSI guidelines) for bacterial/fungal strains .
  • Cytotoxicity Profiling : MTT assays on normal cell lines (e.g., HEK293) establish selectivity indices .

Advanced: How can researchers elucidate the compound’s mechanism of action (MoA) at the molecular level?

Answer:

  • Crystallography : Co-crystallize the compound with purified target proteins (e.g., crystallography-validated kinase structures) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

  • LogP/D solubility : SwissADME or MarvinSuite predict partition coefficients and solubility .
  • pKa Estimation : ACD/Labs or Epik (Schrödinger) models ionization states of the sulfonamide and carboxamide groups .
  • Metabolic Stability : CYP450 interaction profiles via Derek Nexus or StarDrop .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

  • Fragment Replacement : Synthesize analogs with incremental substitutions (e.g., halogens, alkyl groups) at the pyrrole C3 or cyclopropane positions .
  • Free-Wilson Analysis : Statistically correlates substituent contributions to activity .
  • 3D-QSAR : CoMFA or CoMSIA models map electrostatic/hydrophobic interactions driving potency .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent sulfonamide degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropane-carboxamide bond .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition .

Advanced: How can researchers address low bioavailability in preclinical models?

Answer:

  • Prodrug Design : Mask the carboxamide as an ester to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • PK/PD Modeling : Use Phoenix WinNonlin to correlate dosing regimens with target engagement .

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